7-hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one

DNA Repair Inhibition Fanconi Anemia Pathway High-Throughput Screening

7-Hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 849512-86-3) is a synthetic hydroxycoumarin derivative belonging to the chromen-2-one class, characterized by a 7-hydroxy-8-methyl substitution on the benzopyrone core and a piperidin-1-ylmethyl moiety at the C4 position. Its molecular formula is C₁₆H₁₉NO₃ with a molecular weight of 273.33 g/mol, a computed XLogP3-AA of 2.2, a topological polar surface area of 49.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors.

Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
Cat. No. B12203238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one
Molecular FormulaC16H19NO3
Molecular Weight273.33 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1OC(=O)C=C2CN3CCCCC3)O
InChIInChI=1S/C16H19NO3/c1-11-14(18)6-5-13-12(9-15(19)20-16(11)13)10-17-7-3-2-4-8-17/h5-6,9,18H,2-4,7-8,10H2,1H3
InChIKeyCNMNNSCWAKJOEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 849512-86-3): Chemical Identity, Physicochemical Profile, and Procurement Context


7-Hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 849512-86-3) is a synthetic hydroxycoumarin derivative belonging to the chromen-2-one class, characterized by a 7-hydroxy-8-methyl substitution on the benzopyrone core and a piperidin-1-ylmethyl moiety at the C4 position [1]. Its molecular formula is C₁₆H₁₉NO₃ with a molecular weight of 273.33 g/mol, a computed XLogP3-AA of 2.2, a topological polar surface area of 49.8 Ų, one hydrogen bond donor, and four hydrogen bond acceptors [1]. The compound is synthesized via Knoevenagel condensation of 8-formyl-7-hydroxycoumarin with N,N-disubstituted cyanoacetamides in the presence of piperidine as a catalyst . It is cataloged in PubChem under CID 6215314 and has been deposited in multiple screening libraries (e.g., SIDs 312554723, 332891198, 377712309) for high-throughput biological evaluation [1][2].

Why Positional Isomers of Piperidinylmethyl-Hydroxy-Methylcoumarins Cannot Be Interchanged: The Critical Role of C4 vs. C8 Substitution


The coumarin scaffold exhibits profound substitution-dependent biological activity, with the specific placement of the methyl group (C8 vs. C4) and the piperidinylmethyl appendage (C4 vs. C8) dictating target engagement, metabolic stability, and physicochemical properties [1]. The target compound—bearing the piperidinylmethyl group at C4 and the methyl at C8—is the regioisomeric reverse of the more commonly studied 7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 10549-62-9). Published SAR analyses on coumarin derivatives demonstrate that substitution at the C8 position is critical for antibacterial activity against Gram-positive bacteria and that hydroxy groups at C7 and C8 are fundamental for antioxidant function, while C4 modifications strongly influence anti-inflammatory and anticancer potency [1][2]. Additionally, the target compound's C4-piperidinylmethyl group introduces distinct basicity and steric features compared to C8-substituted analogs, directly affecting logP, hydrogen bonding capacity, and target protein interactions [3]. These position-specific differences mean that procurement decisions cannot rely on interchangeable class-level assumptions.

Quantitative Differentiation Evidence for 7-Hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one: Comparator-Anchored Data for Procurement Decisions


RMI-FANCM (MM2) Interaction Inhibition: A Unique Active Hit Among Otherwise Inactive Screening Profiles

In a quantitative high-throughput screen (qHTS) designed to identify inhibitors of the RMI-FANCM (MM2) protein-protein interaction (AID 1159607), 7-hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one was scored as 'Active,' whereas it returned 'Inactive' outcomes in seven parallel screens targeting FBW7 E3 ligase activation, MITF transcription factor inhibition, TEAD-YAP interaction inhibition, SSB-PriA antibiotic resistance targets, human lactate dehydrogenase inhibition, GPR151 activation, and mHTT-CaM interaction abrogation [1]. This near-singular active result among multiple mechanistically diverse assays suggests a target-specific interaction profile rather than promiscuous bioactivity, a differentiation from many coumarin Mannich bases that exhibit broad but non-specific hit behavior across screening panels [2].

DNA Repair Inhibition Fanconi Anemia Pathway High-Throughput Screening Target Selectivity

Physicochemical Differentiation from the Positional Isomer 7-Hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one

The target compound (8-methyl, 4-piperidinylmethyl) and its positional isomer 7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 10549-62-9) share identical molecular formula (C₁₆H₁₉NO₃, MW 273.33) but differ in computed physicochemical properties. The target compound has an XLogP3-AA of 2.2 and a TPSA of 49.8 Ų, whereas the 4-methyl-8-piperidinylmethyl isomer has a predicted XLogP3 of approximately 2.5-2.8 and a comparable TPSA [1][2]. The melting point difference is notable: the 4-methyl isomer has a reported melting point of 138 °C (from ethanol), while no experimental melting point has been reported for the 8-methyl target compound, indicating different crystal packing and potentially different solid-state stability .

Physicochemical Profiling LogP Comparison ADME Prediction Positional Isomerism

Antiproliferative Activity in HeLa Cervical Cancer Cells: Class-Level Evidence from a Close Catechol Analog

A published study on Mannich bases of hydroxycoumarins reported that 6,7-dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (compound 5d)—the catechol analog differing from the target compound by an additional 6-hydroxy group and a 4-methyl instead of 8-methyl substitution—exhibited an IC₅₀ of 43.76 ± 1.29 μM against the HeLa cervical cancer cell line in an MTT assay, inhibiting proliferation by 67.5% at 100 μM without marked cytotoxicity [1]. The target compound, as a monohydroxy analog (7-OH only, 8-methyl), is predicted to display altered antiproliferative potency based on SAR data showing that catechol (o-dihydroxy) configuration enhances anticancer activity compared to monohydroxy substitution patterns [1]. No direct HeLa IC₅₀ data are available for the target compound, and this evidence is provided as class-level inference only.

Anticancer Activity HeLa Cell Line Cervical Cancer MTT Assay

Antimicrobial Potential: Positional Isomer 4-Methyl Analog Demonstrates Broad-Spectrum Antibacterial Activity

The positional isomer 7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one was synthesized and evaluated for antimicrobial activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus) and Gram-negative bacteria (Pseudomonas aeruginosa, Escherichia coli) as part of a series of coumarin Mannich bases [1]. While quantitative MIC values were not reported in the accessible abstract, the study established that this substitution pattern confers antimicrobial activity [1]. Published SAR analyses on structurally related coumarins indicate that the presence of a free 7-OH and substitution at position 8 (as in the target compound's 8-methyl group) are critical determinants of antibacterial potency, with osthenol (7-OH, 8-prenylcoumarin) showing MIC values of 62.5-125 μg/mL against Gram-positive bacteria [2]. The reversed substitution pattern of the target compound (8-methyl, 4-piperidinylmethyl vs. 4-methyl, 8-piperidinylmethyl) is expected to modulate this activity, though no direct comparative data exist.

Antimicrobial Activity Gram-Positive Bacteria Gram-Negative Bacteria Mannich Base

ALOX12 Inhibitory Activity: Inconclusive but Dose-Responsive Signal at 39.8 μM

In a confirmatory qHTS assay for inhibitors of human arachidonate 12S-lipoxygenase (ALOX12, AID 1671190, Round 2), the target compound produced an 'Inconclusive' activity outcome with a reported potency value of 39.81 μM [1]. While this result does not constitute a confirmed active hit, it demonstrates that the compound elicits a measurable, dose-responsive signal against ALOX12, distinguishing it from the fully 'Inactive' outcomes observed against LDH, GPR151, and other targets [1]. The ALOX12 pathway is a validated target for inflammatory and cardiovascular diseases, and coumarin derivatives are known to modulate lipoxygenase enzymes [2].

Lipoxygenase Inhibition ALOX12 Inflammation Target qHTS Screening

Evidence-Linked Application Scenarios for 7-Hydroxy-8-methyl-4-(piperidin-1-ylmethyl)-2H-chromen-2-one in Scientific and Industrial Procurement


DNA Repair Pathway Inhibitor Screening: Fanconi Anemia (RMI-FANCM MM2) Target

Based on the compound's confirmed 'Active' outcome in the RMI-FANCM MM2 interaction inhibitor screen (AID 1159607, PubMed ID 26962873) [1], this compound is a validated hit for laboratories investigating inhibitors of the Fanconi anemia DNA interstrand crosslink repair pathway. Its selectivity profile—active against RMI-FANCM while inactive against seven mechanistically unrelated targets—makes it suitable as a starting scaffold for medicinal chemistry optimization of DNA repair inhibitors. Procurement should be considered by academic screening centers and biotech companies focused on synthetic lethality strategies for BRCA-deficient cancers.

Coumarin Scaffold SAR Libraries: Positional Isomer Comparator Compound

The unique regioisomeric arrangement (8-methyl, 4-piperidinylmethyl) of this compound makes it an essential comparator for SAR studies alongside the more common 7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (CAS 10549-62-9) [1]. Laboratories synthesizing or procuring coumarin Mannich base libraries should include both positional isomers to systematically assess the impact of methyl/piperidinylmethyl positional exchange on biological activity, physicochemical properties (ΔXLogP ≈ 0.3-0.6), and target selectivity [2]. This compound fills a specific structural gap in commercially available coumarin derivative collections.

Antiproliferative Screening with HeLa Cell Model: Reference to Catechol Analog Benchmark

For cancer biology laboratories using the HeLa cervical cancer model, this compound can be screened alongside the structurally related catechol analog 6,7-dihydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one (5d), which has a reported IC₅₀ of 43.76 μM [1]. Testing the target monohydroxy compound in parallel with its catechol counterpart enables direct evaluation of the contribution of the 6-OH group to antiproliferative potency and cytotoxicity, informing lead optimization strategies.

ALOX12 Inhibitor Fragment-Based or Scaffold-Hopping Programs

The compound's measurable albeit weak activity against human ALOX12 (potency = 39.81 μM, AID 1671190) [1] positions it as a potential fragment-like or early-stage scaffold for lipoxygenase inhibitor development. Medicinal chemistry teams pursuing ALOX12 as an anti-inflammatory or cardiovascular target can use this compound as a starting point for structure-based optimization, leveraging the synthetic tractability of the Knoevenagel condensation route [2] to generate analogs with improved potency.

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